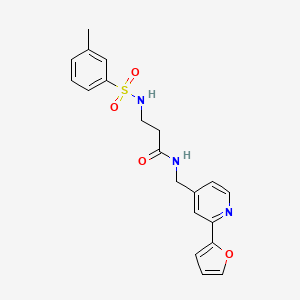
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.
- Reaction conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), and room temperature.
Formation of the Final Amide
- The final step involves the coupling of the sulfonamide intermediate with a propanamide derivative.
- Reaction conditions: Coupling reagents (e.g., EDCI, HOBt), solvent (e.g., DMF), and room temperature to mild heating.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Pyridine-Furan Intermediate
- Starting with a furan derivative and a pyridine derivative, a coupling reaction can be performed using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
- Reaction conditions: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF), and elevated temperature (80-100°C).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The furan ring can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.
- Common reagents: m-CPBA, KMnO₄.
-
Reduction
- The nitro group (if present) on the pyridine ring can be reduced to an amine.
- Common reagents: H₂/Pd-C, SnCl₂.
-
Substitution
- The sulfonamide group can participate in nucleophilic substitution reactions.
- Common reagents: Nucleophiles such as amines or thiols.
Major Products
- Oxidation of the furan ring typically yields furanones.
- Reduction of nitro groups yields amines.
- Substitution reactions can yield various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its pyridine and furan moieties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for antibiotic research.
Biological Probes: It can be used in the development of probes for studying enzyme activity or protein interactions.
Industry
Material Science: The compound’s unique structure can be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide exerts its effects depends on its application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and pyridine rings can interact with biological targets through π-π stacking and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(phenylsulfonamido)propanamide: Lacks the methyl group on the phenyl ring, which can affect its binding properties and reactivity.
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties and reactivity.
Uniqueness
The presence of the furan ring, pyridine ring, and sulfonamide group in N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide makes it unique in terms of its potential for diverse interactions and applications. The specific substitution pattern also provides a distinct set of chemical and biological properties that can be fine-tuned for specific applications.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-[(3-methylphenyl)sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-4-2-5-17(12-15)28(25,26)23-10-8-20(24)22-14-16-7-9-21-18(13-16)19-6-3-11-27-19/h2-7,9,11-13,23H,8,10,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZVRCHKZXLVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
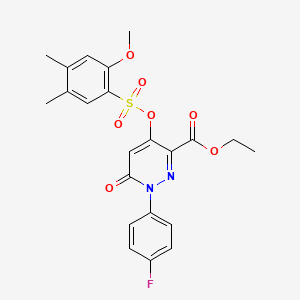
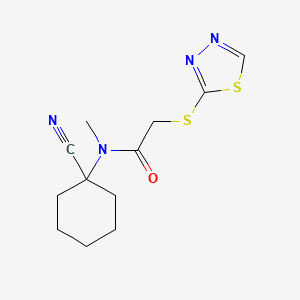
![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2624528.png)
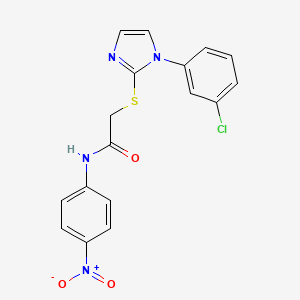
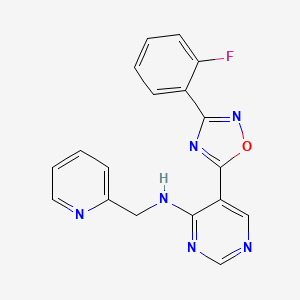
![(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2624535.png)


![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/new.no-structure.jpg)
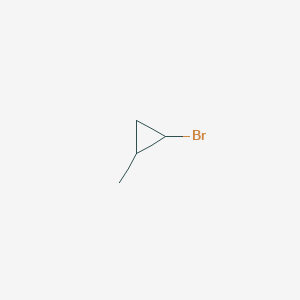
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide](/img/structure/B2624545.png)
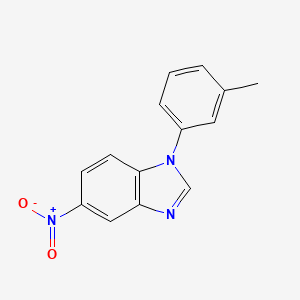
![[4-(Difluoromethylidene)cyclohexyl]methanesulfonyl chloride](/img/structure/B2624547.png)

